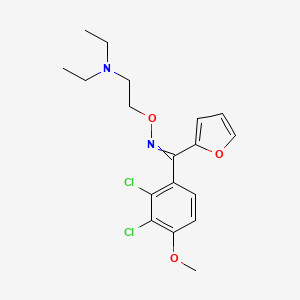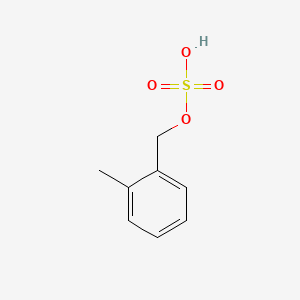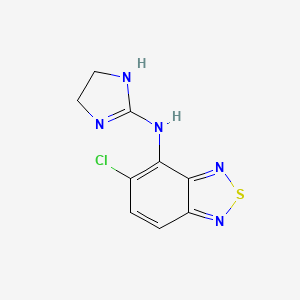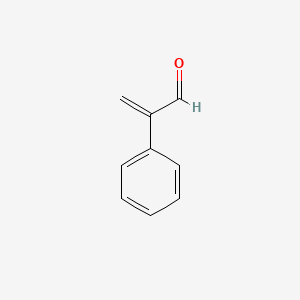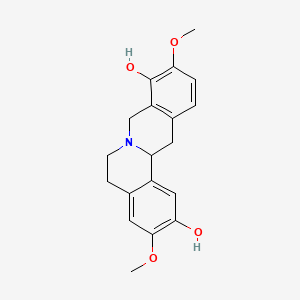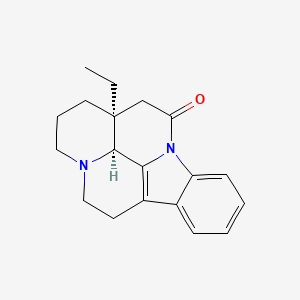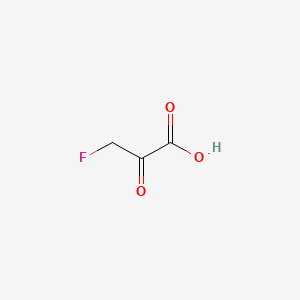
1(2H)-嘧啶丙酸,3,4-二氢-2,4-二氧代-
描述
“1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo-” is a chemical compound with the molecular formula C6H6N2O4 . It is also known by other names such as “2-(2,4-dioxopyrimidin-1-yl)acetic acid” and "(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string "C1=CN(C(=O)NC1=O)CC(=O)O" . This indicates that the compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and two carbonyl (C=O) groups .Physical And Chemical Properties Analysis
The molecular weight of “1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo-” is 170.12 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.科学研究应用
Antimicrobial Activity
The pyrimidine scaffold is a prominent feature in compounds with antimicrobial properties. Research has shown that derivatives of 1,2,4-benzothiadiazine-1,1-dioxide, which share a similar pyrimidine structure, exhibit significant antimicrobial activity . This suggests that “1(2H)-Pyrimidinepropanoic acid” derivatives could be synthesized and tested for their potential as new antimicrobial agents, contributing to the fight against resistant strains of bacteria and other pathogens.
Antiviral Applications
In the realm of antiviral research, the pyrimidine ring system has been identified as a core structure in the development of novel antiviral agents. The structural similarity of “1(2H)-Pyrimidinepropanoic acid” to these compounds indicates its potential utility in the synthesis of new drugs that could inhibit viral replication and combat various viral diseases .
Antihypertensive Agents
The pyrimidine ring is also found in antihypertensive drugs. It has been reported that certain 1,2,4-benzothiadiazine-1,1-dioxides, which are structurally related to “1(2H)-Pyrimidinepropanoic acid”, have been synthesized and tested as antihypertensive agents . This opens up possibilities for the compound to be used in the development of new medications to manage high blood pressure.
Anticancer Research
Pyrimidine derivatives have been explored for their anticancer properties. The ability of these compounds to interfere with cell division and proliferation makes them candidates for cancer treatment research. “1(2H)-Pyrimidinepropanoic acid” could potentially be modified to enhance its efficacy and selectivity towards cancer cells, offering a new avenue for anticancer drug development .
Antifungal Applications
The pyrimidine structure is conducive to antifungal activity as well. Studies on related compounds, such as 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides, have shown substantial antifungal properties against various phytopathogenic fungi . This suggests that “1(2H)-Pyrimidinepropanoic acid” could be a starting point for the synthesis of new antifungal agents.
AMPA Receptor Modulators
AMPA receptors play a crucial role in fast synaptic transmission in the central nervous system. Compounds with a pyrimidine structure have been synthesized and tested as activators of AMPA receptors, indicating the potential of “1(2H)-Pyrimidinepropanoic acid” in the development of treatments for neurological disorders .
作用机制
Target of Action
Similar compounds have been reported to exhibit binding affinities at the glycine binding site of the nmda receptor–channel complex . The NMDA receptor plays a crucial role in controlling synaptic plasticity and memory function.
Mode of Action
It’s suggested that similar compounds interact with their targets, such as the nmda receptor, leading to changes in the receptor’s function .
Biochemical Pathways
The interaction with the nmda receptor suggests that it may influence pathways related to synaptic plasticity and memory function .
Result of Action
Its interaction with the nmda receptor suggests potential effects on synaptic plasticity and memory function .
属性
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c10-5-1-3-9(7(13)8-5)4-2-6(11)12/h1,3H,2,4H2,(H,11,12)(H,8,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREWQDQQBBUISJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183703 | |
| Record name | 1-(2-Carboxyethyl)uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- | |
CAS RN |
2950-82-5 | |
| Record name | 1-(2-Carboxyethyl)uracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002950825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2950-82-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Carboxyethyl)uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





